Gallium trihydroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

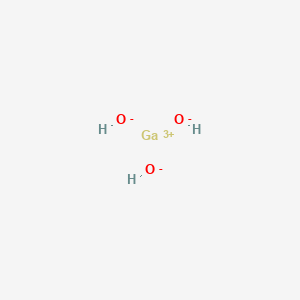

Gallium trihydroxide is a useful research compound. Its molecular formula is Ga(OH)3 and its molecular weight is 120.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biomedical Applications

Antimicrobial Properties:

Gallium trihydroxide exhibits significant antimicrobial activity, primarily due to its ability to mimic iron in biological systems. This property allows it to disrupt iron-dependent metabolic processes in bacteria, leading to their inhibition. Studies have shown that Ga(OH)₃ can effectively target various bacterial pathogens by substituting for iron in essential enzymes, thereby impairing their function and survival .

Case Study:

Research has demonstrated that gallium compounds, including Ga(OH)₃, can be utilized in treating infections caused by antibiotic-resistant bacteria. In vitro studies revealed that Ga(OH)₃ effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative antimicrobial agent .

Drug Delivery Systems:

this compound nanoparticles are being explored as drug carriers due to their biocompatibility and ability to penetrate cell membranes. The incorporation of Ga(OH)₃ into drug delivery systems enhances the bioavailability of therapeutic agents, allowing for targeted treatment options in cancer therapy .

Environmental Applications

Water Treatment:

this compound has been investigated for its effectiveness in removing heavy metals from contaminated water. Its high surface area and adsorption capacity make it an ideal candidate for water purification processes. Studies indicate that Ga(OH)₃ can effectively adsorb lead and cadmium ions from aqueous solutions, thus contributing to environmental remediation efforts .

Case Study:

A recent study evaluated the performance of Ga(OH)₃ in treating industrial wastewater containing heavy metals. The results showed a significant reduction in metal concentrations after treatment with this compound, highlighting its potential as a sustainable solution for water pollution management .

Electronic Applications

Semiconductor Industry:

this compound is being researched for its role in the semiconductor industry, particularly as a precursor for gallium oxide (Ga₂O₃), which is used in high-power electronics and optoelectronic devices. The conversion of Ga(OH)₃ to Ga₂O₃ through thermal processes enables the development of advanced materials with wide bandgap properties suitable for high-temperature applications .

Case Study:

Recent advancements in gallium oxide technology have led to the development of high-performance electronic devices capable of operating under extreme conditions. The utilization of Ga(OH)₃ as a precursor has been pivotal in achieving superior material properties necessary for applications in space exploration and harsh environments .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biomedical | Antimicrobial agents | Effective against antibiotic-resistant bacteria |

| Drug delivery systems | Enhances bioavailability of therapeutic agents | |

| Environmental | Water treatment | Removes heavy metals from contaminated water |

| Environmental remediation | Significant reduction in metal concentrations | |

| Electronics | Semiconductor precursor | Essential for developing high-power electronic devices |

| Optoelectronic applications | Enables materials with wide bandgap properties |

化学反应分析

Hydrolysis and Speciation

Ga(OH)₃ forms via hydrolysis of Ga³⁺ ions in aqueous solutions. Under physiological conditions (37°C, 0.15 M NaCl), potentiometric studies reveal a complex equilibrium involving monomeric and polynuclear species :

| Species | Formula | Dominant pH Range | Stability Constant (log β) |

|---|---|---|---|

| Monomeric Ga(OH)₃ | Ga(OH)₃ | 5.0–7.0 | ~16.7 |

| Tetrahydroxogallate | Ga(OH)₄⁻ | >7.0 | ~21.4 |

| Polynuclear Ga₃(OH)₁₁ | Ga₃(OH)₁₁⁴⁻ | 7.0–8.8 | ~33.2 |

| Polynuclear Ga₆(OH)₁₅ | Ga₆(OH)₁₅³⁺ | 2.8–5.0 | ~44.5 |

At pH 7.0, Ga(OH)₃ dominates (~90% speciation), while Ga₃(OH)₁₁ peaks at pH 8.8 (~23%). Ga₆(OH)₁₅ forms at lower pH (2.8–5.0), highlighting Ga(III)’s strong tendency toward polynuclear species .

Acid-Base Reactivity

Ga(OH)₃ displays amphoteric behavior, dissolving in both acids and bases :

Reaction with Acids

Ga OH 3+3HCl→GaCl3+3H2O

In hydrochloric acid, Ga(OH)₃ forms gallium(III) chloride.

Reaction with Bases

Ga OH 3+NaOH→NaGaO2+2H2O

In sodium hydroxide, it produces sodium gallate.

These reactions confirm Ga(OH)₃’s dual reactivity, analogous to aluminum hydroxide but with distinct solubility kinetics.

Thermal Decomposition

Heating Ga(OH)₃ above 200°C results in dehydration to gallium(III) oxide:

2Ga OH 3ΔGa2O3+3H2O

Ga₂O₃ is a wide-bandgap semiconductor used in optoelectronics and catalysis.

Polynuclear Hydroxide Formation

Under acidic conditions (pH < 5.0), Ga(OH)₃ participates in polynuclear equilibria. For example:

6Ga3++15H2O↔Ga6(OH)153++15H+

This species (Ga₆(OH)₁₅³⁺) predominates at pH 2.8–5.0 and underscores Ga(III)’s propensity for polymerization .

Synthetic Pathways

Ga(OH)₃ is typically synthesized via:

-

Precipitation : Adjusting pH of Ga³⁺ solutions to ~7.0.

-

Hydrothermal Methods : High-pressure hydrolysis of GaCl₃.

Key Research Findings

-

Kinetic Stability : Ga(OH)₃ persists in neutral solutions but rapidly converts to Ga(OH)₄⁻ above pH 7.0 .

-

Biological Relevance : Hydrolysis products like Ga₃(OH)₁₁ may influence gallium’s bioavailability in medical applications .

-

Comparative Behavior : Ga(III)’s hydrolysis resembles Al(III), but Ga forms more stable polynuclear species at lower pH .

属性

CAS 编号 |

12023-99-3 |

|---|---|

分子式 |

Ga(OH)3 GaH3O3 |

分子量 |

120.75 g/mol |

IUPAC 名称 |

gallium;trihydroxide |

InChI |

InChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3 |

InChI 键 |

DNUARHPNFXVKEI-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

规范 SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

Key on ui other cas no. |

12023-99-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。